4-(Piperidin-4-yl)butanoic acid
Overview
Description
4-(Piperidin-4-yl)butanoic acid is a chemical compound that is structurally related to piperidine, a six-membered ring with one nitrogen atom. This compound is of interest due to its potential biological activities and its structural similarity to various pharmacologically active compounds. The piperidine moiety is often found in molecules that interact with the central nervous system, and modifications on the piperidine ring can lead to compounds with neuroleptic activity, as seen in some of the synthesized butanones related to 4-(piperidin-4-yl)butanoic acid .
Synthesis Analysis
The synthesis of compounds related to 4-(piperidin-4-yl)butanoic acid involves various strategies. For instance, a series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones with neuroleptic activity were synthesized by introducing different substituents at the 4 position of the piperidine ring . Another approach involved the synthesis of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids, which showed potent and selective NMDA antagonistic activity . Additionally, polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone was used as a precursor for the solid-phase synthesis of substituted piperidin-4-one derivatives .
Molecular Structure Analysis
The molecular structure of compounds related to 4-(piperidin-4-yl)butanoic acid has been studied using various techniques. Vibrational spectra, HOMO-LUMO analysis, and molecular docking studies have been performed on 2,2-diphenyl-4-(piperidin-1-yl)butanamide, revealing insights into the molecule's stability and potential biological activities . X-ray diffraction studies have provided detailed information on the molecular and crystal structure of related compounds, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, which features strong hydrogen-bonded chains and a three-dimensional supramolecular structure .
Chemical Reactions Analysis
The chemical reactivity of 4-(piperidin-4-yl)butanoic acid derivatives can be inferred from studies on similar compounds. For example, the negative electrostatic potential regions of 2,2-diphenyl-4-(piperidin-1-yl)butanamide suggest possible sites for electrophilic attack, while the positive regions indicate potential sites for nucleophilic attack . The synthesis of piperidin-4-ylphosphinic acid and piperidin-4-ylphosphonic acid analogues involved a Pudovik addition and Barton deoxygenation procedure, highlighting the types of chemical reactions that can be used to modify the piperidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(piperidin-4-yl)butanoic acid and its analogues can be diverse. The zwitterionic nature of 4-piperidinecarboxylic acid monohydrate, for example, leads to a three-dimensional assembly of hydrogen bonds, which can significantly influence the compound's solubility and interaction with biological targets . The vibrational wavenumbers and geometrical parameters of related compounds have been computed using computational methods, providing insights into their physical properties .
Scientific Research Applications
Anticonvulsant and Antinociceptive Activity
4-(Piperidin-4-yl)butanoic acid derivatives have been studied for their potential in treating epilepsy. A study synthesized new hybrid molecules that combined the chemical fragments of known antiepileptic drugs, showing promising anticonvulsant properties and safety profiles. These compounds were effective in preclinical seizure models and showed binding affinity to neuronal voltage-sensitive sodium and L-type calcium channels (Kamiński et al., 2016).
Pharmaceutical Impurity Identification
In the pharmaceutical industry, impurities of drugs like Repaglinide, an anti-diabetic drug, have been identified and characterized. One study detailed the isolation and structural characterization of various impurities, including those related to 4-(Piperidin-4-yl)butanoic acid, which highlights the importance of quality control and safety in drug manufacturing (Kancherla et al., 2018).
Synthetic Ion Channels and Nanofluidic Devices
In the field of nanotechnology, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of 4-(Piperidin-4-yl)butanoic acid, has been used to demonstrate optical gating in synthetic ion channels. This application is significant in the development of light-induced controlled release systems, sensing, and information processing in nanostructures (Ali et al., 2012).
Corrosion Inhibition
Piperidine derivatives, including those related to 4-(Piperidin-4-yl)butanoic acid, have been researched for their effectiveness in inhibiting the corrosion of metals like iron. Their adsorption and inhibition properties are studied through quantum chemical calculations and molecular dynamics simulations, indicating potential applications in material science and engineering (Kaya et al., 2016).
Neuroleptic Drugs
Derivatives of 4-(Piperidin-4-yl)butanoic acid have been synthesized and tested for neuroleptic (antipsychotic) activities. Some compounds in this category have shown activities comparable to existing antipsychotic drugs, highlighting their potential in the treatment of psychiatric disorders (Sato et al., 1978).
Safety And Hazards
properties
IUPAC Name |
4-piperidin-4-ylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9(12)3-1-2-8-4-6-10-7-5-8/h8,10H,1-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTPNVITZIFFEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409090 | |
Record name | 4-piperidin-4-ylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-4-yl)butanoic acid | |
CAS RN |
90950-44-0 | |
Record name | 4-Piperidinebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90950-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-piperidin-4-ylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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